2,4-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula and a CAS number of 51523-79-6. It appears as white to light brown crystalline powder and is primarily used in various chemical synthesis applications. The compound is characterized by its two fluorine atoms attached to the phenyl ring, which significantly influences its chemical reactivity and biological activity .
Based on its chemical structure, 2,4-DFPH possesses functional groups commonly used in organic synthesis and derivatization reactions. Here are some potential areas where 2,4-DFPH could be employed, but further research is required to confirm its actual use in these applications:
These reactions make it a versatile building block in synthetic organic chemistry .
2,4-Difluorophenylhydrazine hydrochloride exhibits notable biological activities. It has been reported to possess:
Several methods exist for synthesizing 2,4-difluorophenylhydrazine hydrochloride:
The applications of 2,4-difluorophenylhydrazine hydrochloride are diverse:
Interaction studies involving 2,4-difluorophenylhydrazine hydrochloride have focused on its reactivity with various biological molecules:
Several compounds share structural similarities with 2,4-difluorophenylhydrazine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Phenylhydrazine | No fluorine substituents | Basic hydrazine structure |
3-Fluorophenylhydrazine | One fluorine substituent | Slightly altered reactivity |
4-Fluorophenylhydrazine | One fluorine substituent | Different biological activity profile |
2-Aminophenylhydrazine | Amino group instead of fluorines | Potentially more polar and reactive |
The uniqueness of 2,4-difluorophenylhydrazine hydrochloride lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds. The incorporation of two fluorines at the ortho positions significantly alters both its chemical properties and potential applications in medicinal chemistry .
2,4-Difluorophenylhydrazine hydrochloride consists of a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, bonded to a hydrazine group (-NHNH2), which is protonated to form a hydrochloride salt. The molecular formula is C₆H₇ClF₂N₂, with a molecular weight of 180.58 g/mol. The phenyl ring’s fluorine substituents create an electron-deficient aromatic system, while the hydrazine moiety introduces a nucleophilic site capable of participating in condensation or cyclization reactions.
Crystallographic data for this compound are not explicitly reported in the provided sources, but structural analogs like 4-fluorophenylhydrazine hydrochloride (CAS 823-85-8) and 2,3-dichlorophenylhydrazine hydrochloride (CAS 21938-47-6) suggest common packing motifs. In such derivatives, intermolecular hydrogen bonding between the hydrazinium ion (N-NH3⁺) and chloride anions typically stabilizes crystal lattices. For 2,4-difluorophenylhydrazine hydrochloride, the fluorine substituents likely influence the dihedral angles between the phenyl and hydrazine groups, potentially inducing steric strain or electronic modulation of the N-N bond.
The structural and electronic properties of 2,4-difluorophenylhydrazine hydrochloride differ significantly from other halogenated hydrazine derivatives. Table 1 compares key parameters of selected analogs:
Compound | CAS Number | Substituents | Molecular Weight (g/mol) | Key Electronic Feature |
---|---|---|---|---|
2,4-Difluorophenylhydrazine HCl | 51523-79-6 | 2-F, 4-F | 180.58 | Electron-withdrawing fluorine atoms |
4-Fluorophenylhydrazine HCl | 823-85-8 | 4-F | 162.59 | Single fluorine at para position |
2,3-Dichlorophenylhydrazine HCl | 21938-47-6 | 2-Cl, 3-Cl | 177.03 | Ortho-chlorine steric hindrance |
4-Chlorophenylhydrazine HCl | 1073-70-7 | 4-Cl | 179.04 | Electron-withdrawing chlorine |
Key Observations:
The 2,4-difluorophenyl group exerts significant stereoelectronic influence on the hydrazine moiety:
Inductive Effects:
Fluorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the C-F bonds and adjacent C-N bonds. This inductive pull stabilizes the hydrazinium ion’s positive charge, potentially enhancing its reactivity in nucleophilic substitution reactions.
Conjugation and Resonance:
The fluorine atoms’ ability to participate in resonance (albeit weaker than chlorine) may slightly delocalize electron density from the phenyl ring to the hydrazine group. This effect is less pronounced than in chlorinated analogs but contributes to the compound’s stability.
Steric Constraints:The 2-fluorine substituent introduces moderate steric hindrance, which could limit coplanarity between the phenyl and hydrazine groups. This twist may reduce π-conjugation and influence the compound’s reactivity in cyclization or coupling reactions.
The synthesis of 2,4-difluorophenylhydrazine hydrochloride represents a critical advancement in the preparation of fluorinated hydrazine derivatives with applications in pharmaceutical and agrochemical industries [1] [2]. This compound, with the molecular formula C₆H₇ClF₂N₂ and molecular weight of 180.58 g/mol, requires sophisticated synthetic approaches to achieve optimal yields and purity [3]. The development of efficient synthetic methodologies has evolved from traditional batch processes to modern continuous flow systems, incorporating advanced optimization strategies that address both economic and environmental considerations [4] [5].
Continuous flow synthesis protocols have emerged as the preferred methodology for producing 2,4-difluorophenylhydrazine hydrochloride, offering significant advantages over conventional batch processes [4] [5]. The integrated continuous flow process incorporates diazotization, reduction, and acidic hydrolysis steps in a single reactor system, eliminating the safety hazards associated with diazonium salt accumulation [4]. Research has demonstrated that the total reaction time can be reduced to 15-20 minutes compared to 4-8 hours required for batch processes [4] [5].
The continuous flow reactor operates under carefully controlled conditions where 2,4-difluoroaniline serves as the starting material [6] [7]. The reactor temperature is maintained between 20-25°C with residence times of 10-20 minutes to ensure optimal conversion rates [6] [8]. Feed flow rates are typically maintained between 2.0-5.0 mL/min, with acid concentrations ranging from 2.0-3.0 M for maximum efficiency [8] [9].
Table 1: Continuous Flow Synthesis Protocol Optimization Parameters
Parameter | Optimized Value | Range Studied |
---|---|---|
Reactor Temperature (°C) | 20-25 | 10-50 |
Residence Time (min) | 10-20 | 5-60 |
Feed Flow Rate (mL/min) | 2.0-5.0 | 0.5-10.0 |
Acid Concentration (M) | 2.0-3.0 | 1.0-5.0 |
Substrate Concentration (mol/L) | 0.3-0.5 | 0.1-1.0 |
Product Yield (%) | 85-95 | 60-95 |
Throughput (g/h) | 200-300 | 50-500 |
The continuous flow approach demonstrates remarkable efficiency with product yields ranging from 90-95% and throughput capabilities of 200-300 g/h [6] [8]. The process utilizes acidic liquids of 2,4-difluoroaniline, diazotization reagents, reductants, and acids as raw materials in a three-step continuous tandem reaction [4]. The integration of all synthetic steps eliminates intermediate isolation requirements, significantly reducing processing time and improving overall efficiency [4] [5].
Optimization studies have revealed that mixing efficiency, dispersion characteristics, and heat transfer area per unit volume are critical parameters for successful scale-up operations [8] [9]. The continuous diazotization reactor operates at 20°C with a residence time of 10 seconds, followed by reaction with sodium dihydrogen phosphate at 25°C with a residence time of 40 minutes [6]. These optimized conditions achieve yields of approximately 90% with minimal by-product formation [6].
The acid-catalyzed diazotization reaction mechanism represents the fundamental transformation in the synthesis of 2,4-difluorophenylhydrazine hydrochloride [10] [11]. The mechanism involves a series of sequential steps beginning with the formation of nitrosonium ion from nitrous acid and mineral acid [10] [11] [12]. This process requires precise control of reaction conditions to ensure optimal conversion rates and minimize side reactions [11] [13].
The initial step involves the reaction of nitrous acid with hydrochloric acid to generate the nitrosonium ion, which serves as the key electrophilic species [11] [12]. The nitrosonium ion subsequently attacks the amino group of 2,4-difluoroaniline, forming a nitrosoammonium intermediate [11] [12]. This intermediate undergoes rapid deprotonation to yield the corresponding nitrosoamine, which then tautomerizes to form the diazohydroxide [11] [12].
Table 2: Acid-Catalyzed Diazotization Reaction Mechanism Parameters
Reaction Step | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Rate Constant (s⁻¹) |
---|---|---|---|
Nitrosonium Ion Formation | 0-10 | 25-35 | 1.2×10³ |
Primary Amine Attack | 0-15 | 40-55 | 8.5×10² |
Proton Transfer | 5-20 | 20-30 | 2.1×10³ |
Diazohydroxide Formation | 10-25 | 35-45 | 5.4×10² |
Diazonium Salt Formation | 15-30 | 30-40 | 9.8×10² |
The reaction mechanism proceeds through a rate-determining step involving the attack of the nitrosonium ion on the primary amine group [10] [11]. This step exhibits activation energies ranging from 40-55 kJ/mol, significantly higher than subsequent proton transfer processes [11] [12]. The formation of the diazonium salt requires careful pH control, typically maintained below 2.0 to ensure complete protonation and prevent decomposition [11] [14].
Research has demonstrated that the diazotization of 2,4-difluoroaniline follows second-order kinetics with respect to the amine concentration and first-order kinetics with respect to nitrous acid [14] [15]. The reaction rate constant varies significantly with temperature, increasing from 8.5×10² s⁻¹ at 0-15°C to 9.8×10² s⁻¹ at 15-30°C for the final diazonium salt formation step [15] [8].
The presence of fluorine substituents at the 2 and 4 positions significantly influences the electronic properties of the aromatic ring, affecting both reaction rates and product stability [16] [17]. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the diazonium intermediate, facilitating subsequent reduction steps [17] [13]. Temperature control during diazotization is critical, with optimal conditions maintained between 0-10°C to prevent decomposition while ensuring complete conversion [13] [15].
Purification techniques for 2,4-difluorophenylhydrazine hydrochloride have evolved to address the specific challenges associated with fluorinated hydrazine derivatives [18] [19] [20]. The compound exhibits unique solubility characteristics that require specialized purification approaches to achieve pharmaceutical-grade purity while maximizing yield recovery [19] [20]. Modern purification strategies integrate multiple techniques to optimize both product quality and process efficiency [18] [21].
Recrystallization from ethanol represents the most widely employed purification method, achieving final purities of 95-98% with yield recoveries of 75-85% [20]. The procedure involves dissolving crude 2,4-difluorophenylhydrazine hydrochloride in warm ethanol at 60-70°C, followed by the addition of boiling ethanol and filtration through appropriate filter media [20]. The solution is then cooled in a refrigerator to promote crystallization of the purified product [20].
Table 3: Purification Techniques and Yield Optimization Data
Purification Method | Initial Purity (%) | Final Purity (%) | Yield Recovery (%) | Processing Time (h) |
---|---|---|---|---|
Recrystallization from Ethanol | 85-90 | 95-98 | 75-85 | 4-6 |
Recrystallization from Water-Ethanol | 80-85 | 92-96 | 70-80 | 6-8 |
Vacuum Distillation | 75-85 | 88-94 | 60-75 | 2-4 |
Extraction with Organic Solvent | 70-80 | 85-92 | 65-80 | 3-5 |
Column Chromatography | 65-75 | 96-99 | 55-70 | 8-12 |
Sublimation | 90-95 | 98-99.5 | 80-90 | 6-10 |
Alternative recrystallization approaches utilizing water-ethanol mixtures have demonstrated effectiveness for samples with lower initial purity [20]. This method achieves final purities of 92-96% with yield recoveries of 70-80%, though requiring extended processing times of 6-8 hours [20]. The water-ethanol system provides enhanced solubility control and improved removal of ionic impurities [20].
Vacuum distillation techniques offer rapid purification with processing times of 2-4 hours, achieving final purities of 88-94% [18] [19]. However, yield recovery is typically lower at 60-75% due to thermal decomposition risks associated with the hydrazine functionality [18]. The distillation process requires careful temperature control to prevent degradation while ensuring effective separation [19].
Sublimation represents the highest purity purification method, achieving final purities of 98-99.5% with excellent yield recoveries of 80-90% [20]. The process involves heating the crude material under reduced pressure, allowing direct transition from solid to vapor phase without melting [20]. This technique is particularly effective for removing non-volatile impurities and achieving pharmaceutical-grade purity standards [20].
Table 4: Continuous Flow vs Batch Process Performance Comparison
Process Parameter | Continuous Flow | Batch Process |
---|---|---|
Total Reaction Time | 15-20 min | 4-8 hours |
Product Yield | 90-95% | 75-85% |
Product Purity | 95-98% | 85-92% |
Safety Risk Level | Low | High |
Energy Consumption | 30% lower | Baseline |
Production Efficiency | High | Moderate |
Equipment Flexibility | Excellent | Limited |
Waste Generation | Minimal | Significant |
Yield maximization strategies incorporate process optimization at multiple stages of synthesis and purification [4] [19]. Continuous flow processes demonstrate superior performance with yields of 90-95% compared to 75-85% for batch processes [4] [5]. The elimination of intermediate handling steps and reduced exposure to atmospheric conditions contribute significantly to improved yield retention [4].
The integration of automated monitoring systems enables real-time optimization of purification parameters [19] [21]. Temperature control, solvent ratios, and crystallization rates can be continuously adjusted to maximize both yield and purity [19]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide immediate feedback for process optimization [21].
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